What is Lyngbyatoxin-d8 and its chemical structure
What is Lyngbyatoxin-d8 and its chemical structure
Disclaimer: No direct scientific literature or database entries were found for a compound specifically named "Lyngbyatoxin-d8." This guide will focus on the well-characterized and prominent member of the lyngbyatoxin family, Lyngbyatoxin A, as it is presumed that "Lyngbyatoxin-d8" may be a typographical error.
Introduction
Lyngbyatoxin A is a potent cyanotoxin produced by several species of marine cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[1][2] It is a member of the teleocidin class of indole alkaloids and is a significant concern for human health due to its inflammatory and tumor-promoting properties.[3][4] Exposure to Lyngbyatoxin A can cause severe skin irritation, commonly known as "swimmer's itch" or seaweed dermatitis.[2][3] From a research and drug development perspective, Lyngbyatoxin A is a valuable molecular probe for studying cellular signaling pathways, particularly those involving Protein Kinase C (PKC).
Chemical Structure
Lyngbyatoxin A is a complex indole alkaloid with a molecular formula of C₂₇H₃₉N₃O₂ and a molar mass of 437.628 g/mol .[1] Its structure is characterized by a conserved lactam ring derived from L-tryptophan and L-valine, and a unique terpene-derived side chain at the C-7 position of the indole nucleus.[1][5] The core structure, known as (-)-indolactam V, is essential for its biological activity, while the hydrophobicity of the side chain influences its potency.[5]
Key Structural Features:
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Indole Alkaloid Core: A tricyclic system containing an indole ring.
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Lactam Ring: A nine-membered lactam ring crucial for its interaction with biological targets.[5]
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Terpenoid Side Chain: A linalyl group attached to the C-7 position of the indole ring.[5]
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Chiral Centers: Multiple stereocenters contribute to its specific biological activity.
Biological Activity and Mechanism of Action
The primary molecular target of Lyngbyatoxin A is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][6] Lyngbyatoxin A is a potent activator of PKC isozymes.[2]
The mechanism of action involves the binding of Lyngbyatoxin A to the C1 domain of PKC, a cysteine-rich region that normally binds the endogenous second messenger diacylglycerol (DAG).[2][3] By mimicking DAG, Lyngbyatoxin A induces a conformational change in PKC, leading to its activation.[6] This activation results in the translocation of PKC from the cytosol to the cell membrane and the subsequent phosphorylation of a multitude of downstream protein substrates.[5] This cascade of events can lead to various cellular responses, including inflammation and tumor promotion.[2]
Quantitative Data
The biological activity of Lyngbyatoxin A and its analogs has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| PKCδ-C1B Binding Affinity (Kᵢ) | |||
| Lyngbyatoxin A | 0.11 nM | Synthetic PKCδ-C1B peptide | [3] |
| 12-epi-Lyngbyatoxin A | 17 nM | Synthetic PKCδ-C1B peptide | [3] |
| Crustacean Lethality (LD₁₀₀) | |||
| Lyngbyatoxin A | 5 mg/kg | Palaemon paucidens (shrimp) | [3] |
| 12-epi-Lyngbyatoxin A | 7.5 mg/kg | Palaemon paucidens (shrimp) | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by Lyngbyatoxin A.
Signaling pathway of Lyngbyatoxin A-mediated PKC activation.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a compound for the C1 domain of a PKC isozyme, such as PKCδ.[3]
Materials:
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Synthetic PKCδ-C1B peptide
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[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radiolabeled ligand
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Test compound (e.g., Lyngbyatoxin A)
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50 mM Tris-maleate buffer (pH 7.4)
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Bovine γ-globulin
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Polyethylene glycol (PEG)
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Prepare a reaction mixture containing the Tris-maleate buffer, PKCδ-C1B peptide, and bovine γ-globulin.
-
Add varying concentrations of the test compound (Lyngbyatoxin A) to the reaction mixture.
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Add a constant concentration of [³H]PDBu to all samples.
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Incubate the mixture to allow for competitive binding.
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Terminate the binding reaction by adding cold PEG solution to precipitate the protein-ligand complexes.
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Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
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Wash the filters with cold buffer to remove non-specifically bound [³H]PDBu.
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Place the filters in scintillation vials with scintillation fluid.
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Quantify the amount of bound [³H]PDBu using a scintillation counter.
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Calculate the inhibition constant (Kᵢ) of the test compound by analyzing the displacement of [³H]PDBu binding.
Experimental workflow for a PKC competitive binding assay.
This protocol outlines a general procedure for assessing the cytotoxic effects of Lyngbyatoxin A on a mammalian cell line, such as L1210 mouse leukemia cells.[3]
Materials:
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L1210 mouse leukemia cells
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Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
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96-well microplates
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Test compound (Lyngbyatoxin A) dissolved in a suitable solvent (e.g., methanol)
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Cell viability reagent (e.g., MTT, resazurin, or a dye exclusion method like propidium iodide and Hoechst stain)
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Plate reader or fluorescence microscope
Procedure:
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Seed the L1210 cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Lyngbyatoxin A in the cell culture medium.
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Remove the old medium from the wells and add the different concentrations of the Lyngbyatoxin A dilutions. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
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Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
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After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for the metabolic conversion of the reagent or staining of the cells.
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Measure the absorbance or fluorescence using a plate reader or visualize and count the live/dead cells using a fluorescence microscope.
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Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for a cell-based cytotoxicity assay.
References
- 1. Lyngbyatoxin-a - Wikipedia [en.wikipedia.org]
- 2. teleocidin A1 | C27H39N3O2 | CID 91706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyngbyatoxin a on Cyanosite [www-cyanosite.bio.purdue.edu]
- 5. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
